molecular formula C21H26FN3O2 B2784811 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 1798529-84-6

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2784811
CAS No.: 1798529-84-6
M. Wt: 371.456
InChI Key: JRGWSNRTHWLKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O2 and its molecular weight is 371.456. The purity is usually 95%.
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Scientific Research Applications

Pyrazole-Acetamide Derivatives in Coordination Chemistry and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes, formed with pyrazole-acetamide ligands, have shown significant antioxidant activity in vitro. This suggests potential applications in developing antioxidant agents or in materials science where such complexes could be used for their antioxidant properties (Chkirate et al., 2019).

Pyrazole Derivatives in Pharmacological Evaluation

Heterocyclic derivatives, including pyrazoles, have been evaluated for their pharmacological potential. Studies have shown that these compounds exhibit varied biological activities, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights the versatility of pyrazole-acetamide compounds in medicinal chemistry for developing new therapeutic agents (Faheem, 2018).

Pyrazole-acetamide in Antimicrobial Research

Synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, including pyrazole-acetamide derivatives, aimed at antimicrobial applications, demonstrates the potential use of these compounds in combating microbial infections. The research shows promising results in antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Darwish et al., 2014).

Pyrazole-acetamide in Antipsychotic Research

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural motif with pyrazole-acetamides, has shown potential antipsychotic properties. These compounds, through their unique interaction with biological targets, offer a new avenue for developing antipsychotic medications with possibly fewer side effects compared to current treatments (Wise et al., 1987).

Properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-24-20(15-6-7-15)12-17(23-24)13-25(18-4-2-3-5-18)21(26)14-27-19-10-8-16(22)9-11-19/h8-12,15,18H,2-7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGWSNRTHWLKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)COC3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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